molecular formula C10H9N3O2 B1656257 4-(1H-Imidazol-1-ylamino)benzoic acid CAS No. 518336-12-4

4-(1H-Imidazol-1-ylamino)benzoic acid

Cat. No.: B1656257
CAS No.: 518336-12-4
M. Wt: 203.20
InChI Key: QJNUMRRZLAHOJJ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-ylamino)benzoic acid is a benzoic acid derivative functionalized with an imidazolylamino group, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a carboxylic acid and an imidazole-linked amino group, makes it a candidate for constructing more complex molecules, particularly as a ligand in coordination chemistry or a precursor for pharmaceutical development. Researchers value this compound for its potential in exploring structure-activity relationships and as a building block in the synthesis of compounds with potential biological activity. The presence of multiple hydrogen bond donors and acceptors within its structure suggests potential for forming stable molecular complexes and interactions with biological targets. For Research Use Only. Not intended for diagnostic or therapeutic applications. The specific, detailed mechanisms of action and primary research applications for this exact compound are not fully detailed in the available public scientific literature, indicating an area for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518336-12-4

Molecular Formula

C10H9N3O2

Molecular Weight

203.20

IUPAC Name

4-(imidazol-1-ylamino)benzoic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-1-3-9(4-2-8)12-13-6-5-11-7-13/h1-7,12H,(H,14,15)

InChI Key

QJNUMRRZLAHOJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NN2C=CN=C2

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN2C=CN=C2

sequence

X

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 1h Imidazol 1 Ylamino Benzoic Acid and Its Analogs

Established Synthetic Routes for the Imidazolylaminobenzoic Acid Core

The formation of the 4-(1H-imidazol-1-ylamino)benzoic acid core predominantly relies on nucleophilic substitution reactions, a cornerstone of modern organic synthesis. These methods involve the coupling of an imidazole (B134444) moiety with a benzoic acid derivative.

Nucleophilic Substitution Reactions in Benzoic Acid Derivative Synthesis

A prevalent method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNA r) reaction between imidazole and a suitably activated benzoic acid precursor. One documented approach begins with the reaction of imidazole with 4-fluorobenzaldehyde. nih.gov This initial step is followed by an oxidation reaction to convert the aldehyde group into a carboxylic acid, yielding the final product.

Another effective synthetic pathway utilizes 4-iodobenzoic acid as the starting material, which is reacted with imidazole in the presence of a copper catalyst. chemicalbook.com The general principle of this reaction is the displacement of a halide from the aromatic ring by a nucleophile, in this case, the nitrogen atom of the imidazole ring. A similar strategy has been employed starting from methyl 4-fluorobenzoate, which upon reaction with imidazole, yields the methyl ester of this compound. This ester can then be hydrolyzed to the desired carboxylic acid.

The following table summarizes various nucleophilic substitution approaches for the synthesis of the this compound core and its ester precursor.

Starting Material (Benzoic Acid Derivative)NucleophileCatalyst/BaseSolventProduct
4-FluorobenzaldehydeImidazoleK2CO3, Aliquat 336DMSO4-(1H-Imidazol-1-yl)benzaldehyde
4-Iodobenzoic acidImidazoleCopper catalyst, KOHDMSOThis compound
Methyl 4-fluorobenzoateImidazoleK2CO3DMSOMethyl 4-(1H-imidazol-1-ylamino)benzoate

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the choice of catalyst. In the synthesis starting from 4-fluorobenzaldehyde, the use of potassium carbonate (K2CO3) as a base and dimethyl sulfoxide (B87167) (DMSO) as a solvent at elevated temperatures (around 353 K) has been reported to be effective. nih.gov The addition of a phase-transfer catalyst, such as Aliquat 336, can facilitate the reaction between the ionic and organic phases. nih.gov

For reactions involving less reactive aryl halides, such as 4-iodobenzoic acid, a catalyst is often necessary. Copper-based catalysts have proven to be effective in promoting the N-arylation of imidazoles. chemicalbook.com The choice of base is also critical, with potassium hydroxide (B78521) (KOH) being a common choice to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity. chemicalbook.com The reaction temperature is another key parameter to optimize, with temperatures around 110 °C in DMSO being utilized. chemicalbook.com

Microwave-assisted synthesis has emerged as a green and efficient alternative for the synthesis of substituted imidazoles. orientjchem.org This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture. orientjchem.org

Industrial-Scale Synthesis Considerations and Efficiency Enhancements

While detailed industrial-scale synthesis protocols for this compound are not extensively published in the public domain, general principles of process chemistry for N-arylimidazoles can be applied. For large-scale production, factors such as cost of starting materials, catalyst efficiency and reusability, reaction time, and ease of product isolation and purification are paramount.

The choice of starting materials is critical; for example, 4-fluorobenzoic acid derivatives are often preferred over their bromo or iodo counterparts due to lower cost. However, the higher reactivity of iodo- and bromo-aromatics may be advantageous in certain catalytic systems. The development of highly active and robust catalyst systems that can be used at low loadings and recycled is a key area of research for industrial applications.

Process optimization to minimize reaction times and energy consumption is crucial. This can involve the use of flow chemistry or microwave reactors. Downstream processing, including product isolation and purification, needs to be efficient and scalable. Crystallization is often the preferred method for purification on a large scale.

Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with tailored properties. The primary points for derivatization are the carboxylic acid moiety and the phenyl ring.

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides.

Esterification: The synthesis of esters of this compound can be achieved through standard esterification methods. For instance, the methyl ester has been synthesized directly via a nucleophilic substitution reaction using methyl 4-fluorobenzoate. Alternatively, the carboxylic acid can be esterified by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents.

Amide Bond Formation: The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. luxembourg-bio.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents are also highly effective. lookchemmall.com

The following table provides a general overview of common coupling agents used for amide bond formation.

Coupling Agent ClassExamplesByproducts
CarbodiimidesDCC, EDCUreas
Phosphonium SaltsBOP, PyBOPHexamethylphosphoramide (HMPA) or its analogs
Uronium/Aminium SaltsHBTU, HATUTetramethylurea

Substitutions on the Phenyl Ring System

The phenyl ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, namely the imidazolylamino group and the carboxylic acid group, will govern the position of the incoming electrophile.

The carboxylic acid group is a deactivating, meta-directing group. Conversely, the imidazolylamino group, with its nitrogen atom lone pair, is expected to be an activating, ortho, para-directing group. The interplay of these two opposing directing effects will determine the regioselectivity of the substitution. It is likely that the activating effect of the imidazolylamino group will dominate, directing incoming electrophiles to the positions ortho to it (and meta to the carboxylic acid).

Potential electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Further research is needed to experimentally determine the precise regiochemical outcomes of these reactions on the this compound scaffold.

Modifications and Transformations of the Imidazole Heterocycle

The imidazole ring within this compound and its analogs is susceptible to various chemical modifications, allowing for the generation of a diverse range of derivatives. These transformations primarily involve electrophilic substitution reactions, though nucleophilic substitution can occur under specific conditions.

Electrophilic Substitution Reactions:

The imidazole ring is an electron-rich heterocycle, making it prone to electrophilic attack. The positions of substitution are influenced by the electronic nature of the substituents already present on the ring and the reaction conditions.

Alkylation and Acylation: The nitrogen atoms of the imidazole ring can be alkylated or acylated. N-alkylation of imidazoles can be achieved using alkyl halides in the presence of a base. For instance, N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been carried out to produce various N-alkylated derivatives. researchgate.net Similarly, 1-acylimidazoles can be synthesized by reacting imidazoles with ketenes. google.com These reactions provide a straightforward method to introduce diverse functionalities.

Halogenation: Direct halogenation of the imidazole ring is a common modification. For example, a convenient method for accessing 2-halo derivatives of imidazoles involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, which then undergo cine-substitution. researchgate.net Enzymatic bromination has also been reported for the regioselective halogenation of aminothiazoles, a related azole heterocycle, suggesting potential for similar biocatalytic approaches with imidazole derivatives. nih.gov

Nitration: Nitration of imidazoles typically yields 4-nitro or 5-nitro derivatives when subjected to nitrating agents like fuming nitric acid in the presence of sulfuric acid or acetic anhydride. google.com The synthesis of 2-nitroimidazoles from 2-aminoimidazoles can be achieved through diazotization followed by nitration. nih.gov Specific reaction conditions, including the use of nitronium salts, can influence the position of nitration on the imidazole ring. google.com

Sulfonation: The sulfonamide analogue of 4(5)-aminoimidazole-5(4)-carboxamide has been synthesized, indicating that sulfonation of the imidazole ring is a feasible transformation. nih.gov

Reactions with Aldehydes and Ketones:

The imidazole ring can participate in reactions with carbonyl compounds. For example, 1-substituted imidazoles can undergo C2-functionalization in a three-component reaction with aldehydes and electron-deficient acetylenes. researchgate.net

Interactive Data Table: Modifications of the Imidazole Heterocycle

Reaction TypeReagents and ConditionsPosition of ModificationProduct Type
N-AlkylationAlkyl halide, BaseN-1 or N-3N-Alkylimidazole derivative
N-AcylationKeteneN-11-Acylimidazole
HalogenationTosyl halide, Imidazole N-oxide fluoroborateC-22-Haloimidazole derivative
NitrationFuming HNO₃, H₂SO₄ or Acetic anhydrideC-4 or C-54/5-Nitroimidazole derivative
NitrationDiazotization, Nitration (from 2-aminoimidazole)C-22-Nitroimidazole derivative
SulfonationNot specifiedC-4 or C-5Imidazole sulfonamide
C2-FunctionalizationAldehyde, Electron-deficient acetyleneC-2C2-functionalized imidazole

Chemical Transformations of the Amino Linkage

The exocyclic amino group linking the imidazole and benzoic acid moieties is a key site for chemical transformations, enabling the synthesis of a wide array of derivatives with potentially altered biological activities.

Reactions involving the Amino Group:

N-Nitrosation: Primary aromatic and heterocyclic amines are susceptible to nitrosation reactions. The N-nitroso compounds formed from heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) can react with nucleophiles and form covalent adducts with DNA. nih.gov This suggests that the amino linkage in this compound could undergo similar transformations.

Diazotization: Primary amino groups on heterocyclic rings can be converted to diazonium salts. This is a common step in the synthesis of nitroimidazoles from aminoimidazoles, where the amino group is first diazotized and then displaced by a nitro group. nih.gov

Formation of Imines (Schiff Bases): The reaction of primary amines with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgresearchgate.netoxfordsciencetrove.comlibretexts.orgyoutube.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. This transformation on the amino linkage of this compound would introduce a C=N double bond, allowing for the attachment of various carbonyl-containing fragments. A novel series of N-1 arylidene amino imidazole-2-thiones has been synthesized through a similar principle. nih.gov

N-N Bond Transformations: The N-N bond in aminoazole compounds can undergo rearrangement. For instance, 1-substituted-5-aminoimidazoles can undergo a Dimroth-type rearrangement to form 4-(N-substituted amino)imidazoles. researchgate.net While not a direct transformation of the amino linkage itself, it highlights the potential for skeletal rearrangements in related structures. More direct cleavage of N-N bonds in azo compounds has been achieved using methyltriflate, leading to the formation of benzimidazoles. researchgate.net

Interactive Data Table: Chemical Transformations of the Amino Linkage

Reaction TypeReagents and ConditionsResulting Functional Group/Transformation
N-NitrosationNitrosating agents (e.g., nitrous acid)N-Nitrosoamine
DiazotizationNitrous acidDiazonium salt
Imine FormationAldehydes or Ketones, Acid catalystImine (Schiff base)
Rearrangement(For related structures) Heat or Lewis acidsSkeletal rearrangement
N-N Bond Cleavage(For related structures) MethyltriflateHeterocycle formation

Spectroscopic and Analytical Characterization Techniques for 4 1h Imidazol 1 Ylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-(1H-Imidazol-1-ylamino)benzoic acid, specific resonances are expected for the protons of the benzoic acid and imidazole (B134444) rings, as well as the amino and carboxylic acid protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the carboxyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the amino group due to the electron-withdrawing nature of the carboxylic acid.

The protons of the imidazole ring are expected to appear as three distinct signals in the aromatic region. The proton at the C2 position of the imidazole ring typically appears as a singlet at the lowest field among the imidazole protons, while the protons at the C4 and C5 positions will also be singlets, or may show small couplings to each other. The N-H proton of the amino linker would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The carboxylic acid proton is also expected to be a broad singlet at a very low field, often above 10 ppm.

Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Broad Singlet
Benzene Ring (ortho to -COOH) 7.8 - 8.2 Doublet
Benzene Ring (ortho to -NH) 6.8 - 7.2 Doublet
Imidazole Ring (C2-H) 7.5 - 8.0 Singlet
Imidazole Ring (C4-H, C5-H) 7.0 - 7.5 Singlets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carboxyl carbon, the carbons of the benzene ring, and the carbons of the imidazole ring. The carboxyl carbon is expected to resonate at a low field, typically in the range of 165-175 ppm. The quaternary carbon of the benzene ring attached to the carboxyl group will also be at a relatively low field. The carbons of the imidazole ring will have characteristic shifts, with the C2 carbon appearing at a lower field than the C4 and C5 carbons.

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-C OOH) 165 - 175
Benzene Ring (ipso to -COOH) 125 - 135
Benzene Ring (ortho to -COOH) 130 - 140
Benzene Ring (ortho to -NH) 115 - 125
Benzene Ring (ipso to -NH) 140 - 150
Imidazole Ring (C2) 135 - 145

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity between the imidazole ring, the amino linker, and the benzoic acid moiety. For example, correlations between the amino proton and the carbons of both the benzene and imidazole rings would solidify the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. The N-H stretching of the secondary amine linker is expected to appear as a sharp to medium band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid will be a very strong and sharp absorption band, typically in the range of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Amino N-H Stretch 3300 - 3500 Medium
Carbonyl C=O Stretch 1680 - 1710 Strong, Sharp
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong
Imidazole Ring C=N Stretch 1500 - 1650 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound.

For this compound (C₁₀H₉N₃O₂), the molecular weight is 203.20 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would be observed with a high degree of accuracy. For the hydrochloride salt, the predicted m/z for the [M+H]⁺ ion is 204.07675. uni.lu

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways could include the loss of the carboxylic acid group (as COOH or CO₂ and H), cleavage of the N-N bond of the amino linker, and fragmentation of the imidazole ring. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Predicted Mass Spectrometry Data

Ion m/z (Predicted) Description
[M+H]⁺ 204.07675 Protonated molecular ion uni.lu
[M+Na]⁺ 226.05869 Sodium adduct uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum is useful for characterizing the conjugated systems within a molecule.

The structure of this compound contains two main chromophores: the substituted benzene ring and the imidazole ring. The extended conjugation between the benzene ring, the amino group, and the imidazole ring is expected to result in strong UV absorption. Typically, benzoic acid itself shows absorption maxima around 230 nm and 274 nm. sielc.com The presence of the amino and imidazole substituents is likely to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. The electronic transitions are likely to be π → π* transitions associated with the aromatic systems. The position of the absorption maxima can be influenced by the solvent polarity and the pH of the solution, as protonation or deprotonation of the carboxylic acid and amino groups can alter the electronic structure of the molecule.

Expected UV-Vis Absorption Maxima

Solvent Expected λmax (nm) Associated Transition
Ethanol/Methanol ~280 - 320 π → π*

Computational and Theoretical Investigations of 4 1h Imidazol 1 Ylamino Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(1H-Imidazol-1-ylamino)benzoic acid at the atomic level. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Through DFT calculations, it is possible to determine the distribution of electrons within this compound and to visualize its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. mdpi.com For similar aromatic compounds, the HOMO is often localized on the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. mdpi.com

Parameter Significance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapRelates to chemical reactivity and stability

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. actascientific.com These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental NMR spectra. actascientific.com The prediction of electronic absorption spectra using Time-Dependent DFT (TD-DFT) can provide information about the electronic transitions within the molecule. actascientific.com

Spectroscopic Parameter Computational Method Information Gained
Vibrational FrequenciesDFTAssignment of IR and Raman bands
NMR Chemical ShiftsGIAO (Gauge-Independent Atomic Orbital)Interpretation of NMR spectra
Electronic TransitionsTD-DFTUnderstanding of UV-Vis absorption

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict the binding orientation and affinity of a ligand, such as this compound, to a biological target, typically a protein or enzyme. ajchem-a.com These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. nih.gov The process involves generating a three-dimensional model of the ligand and docking it into the active site of the target protein. The binding energy and interactions, such as hydrogen bonds and hydrophobic interactions, are then calculated to assess the stability of the ligand-protein complex. ajchem-a.com For imidazole-containing compounds, the nitrogen atoms of the imidazole (B134444) ring often play a key role in forming hydrogen bonds with amino acid residues in the active site of the target protein. ajchem-a.com

Prediction of Physicochemical Parameters Relevant to Chemical Reactivity (e.g., pKa, log P)

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (log P), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. Computational methods can be employed to predict these parameters, providing valuable information early in the drug discovery process. nih.gov The pKa of the carboxylic acid group and the imidazolylamino group in this compound will influence its ionization state at physiological pH, which in turn affects its solubility and ability to cross biological membranes. The octanol-water partition coefficient (log P) is a measure of a molecule's lipophilicity and can be predicted using various computational models. nih.gov

Physicochemical Parameter Significance in Drug Discovery
pKaDetermines ionization state and solubility
log PIndicates lipophilicity and membrane permeability

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry can also be used to investigate the mechanisms and energetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway. nih.gov This information is invaluable for optimizing reaction conditions and for designing new synthetic routes. For example, computational studies could be used to explore the mechanism of the synthesis of this compound or to investigate its degradation pathways. mdpi.com

Chemical Reactivity and Mechanistic Studies of 4 1h Imidazol 1 Ylamino Benzoic Acid

Oxidation Reactions of the Imidazole (B134444) and Aromatic Moieties

The oxidation of 4-(1H-Imidazol-1-ylamino)benzoic acid can occur at several sites, primarily the electron-rich imidazole ring and the aminobenzoic acid portion of the molecule. The susceptibility of these moieties to oxidation is influenced by the reaction conditions and the nature of the oxidizing agent.

The imidazole ring, particularly when substituted with an arylamino group at the N-1 position, can be susceptible to photo-oxidation. Studies on analogous N-aryl substituted lophine (2,4,5-triphenylimidazole) derivatives have shown that such compounds can undergo rapid photo-oxidation in the presence of UV irradiation and oxygen. The proposed mechanism involves the formation of a rearranged, stable planar quinoid oxidation state structure. This intermediate is then readily attacked by self-sensitized singlet oxygen, leading to the formation of a 1,2-dioxetane-like intermediate, which can subsequently decompose. While direct experimental data for this compound is not available, a similar pathway is a plausible route for its oxidative degradation under photochemical conditions.

The aminobenzoic acid moiety also presents sites for oxidation. The exocyclic amino group can be a target for oxidation, a process well-documented in the metabolism of arylamines. Enzymatic or chemical oxidation can lead to the formation of N-hydroxy derivatives, which are often intermediates in further transformations. The electron-donating nature of the amino group increases the electron density of the benzene (B151609) ring, making it more susceptible to oxidative processes compared to unsubstituted benzoic acid.

Reaction TypePotential ProductsReagents and ConditionsMechanistic Insights
Photo-oxidationImidazole ring cleavage productsUV light, O₂Formation of a planar quinoid intermediate, followed by attack of singlet oxygen.
N-Oxidation4-(1H-Imidazol-1-yl(hydroxy)amino)benzoic acidCytochrome P450, other oxidizing agentsMetabolic N-oxidation is a common pathway for arylamines.
Ring OxidationHydroxylated benzoic acid derivativesStrong oxidizing agentsThe amino group activates the ring towards oxidative attack.

Reduction Reactions of Specific Functional Groups

The reduction of this compound can be directed towards several functional groups within the molecule, depending on the choice of reducing agent and reaction conditions.

The carboxylic acid group is a primary target for reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, yielding (4-(1H-imidazol-1-ylamino)phenyl)methanol. This transformation is a standard reaction in organic synthesis.

The imidazole ring itself is generally aromatic and resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressures and temperatures, or the use of dissolving metal reductions, could potentially reduce the C=N double bonds within the ring, leading to an imidazolidine (B613845) derivative.

The N-amino group introduces an N-N single bond, which could be susceptible to reductive cleavage under certain conditions, although this would be a more challenging transformation compared to the reduction of the carboxylic acid. If the benzene ring were to be nitrated in a prior step, the resulting nitro group could be readily reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Functional GroupReduced ProductTypical Reducing Agents
Carboxylic AcidPrimary AlcoholLiAlH₄, BH₃·THF
Imidazole Ring (C=N)Imidazolidine derivativeH₂/Pd, high pressure/temp
Nitro Group (if present)Amino GroupSnCl₂/HCl, H₂/Pd

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents: the activating ortho-, para-directing amino group and the deactivating meta-directing carboxyl group.

The powerful activating effect of the amino group (-NH-Imidazolyl) dominates the directing effects. Therefore, electrophiles are expected to substitute at the positions ortho to the amino group (positions 3 and 5). The para position is already occupied by the carboxyl group. However, the carboxyl group's electron-withdrawing nature deactivates the entire ring towards electrophilic attack, meaning that harsher reaction conditions may be required compared to aniline.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield primarily 4-(1H-Imidazol-1-ylamino)-3-nitrobenzoic acid. The steric hindrance from the adjacent amino-imidazole group might influence the regioselectivity between the two ortho positions, although in this symmetric case, they are equivalent.

ReactionElectrophileExpected Major Product(s)
NitrationNO₂⁺4-(1H-Imidazol-1-ylamino)-3-nitrobenzoic acid
BrominationBr⁺3-Bromo-4-(1H-imidazol-1-ylamino)benzoic acid
SulfonationSO₃4-(1H-Imidazol-1-ylamino)-3-sulfobenzoic acid

Nucleophilic Reactivity and Coupling Reactions

The nucleophilic character of this compound is centered on the nitrogen atoms of the imidazole ring and the exocyclic amino group, as well as the oxygen atoms of the carboxylate.

The imidazole ring contains two nitrogen atoms. The N-3 nitrogen has a lone pair of electrons in an sp² hybrid orbital and is typically the more basic and nucleophilic center in N-substituted imidazoles. It can participate in reactions such as alkylation or coordination to metal centers. The exocyclic amino nitrogen also possesses a lone pair and can act as a nucleophile, for example, in acylation reactions.

The carboxylic acid group can be activated to participate in a variety of coupling reactions. Conversion to an acyl chloride (using, for example, thionyl chloride) or an activated ester allows for the formation of amides or esters through reaction with amines or alcohols, respectively. This is a common strategy for incorporating the 4-(1H-Imidazol-1-ylamino)benzoyl moiety into larger molecules.

Furthermore, the molecule can be a substrate in cross-coupling reactions. For instance, if a halogen were introduced onto the benzene ring, it could participate in palladium-catalyzed reactions like Suzuki or Heck couplings to form new carbon-carbon bonds.

Studies of Rearrangement Mechanisms and Ring Transformations

While specific studies on the rearrangement of this compound are not extensively documented, the structural motifs present suggest the possibility of several types of rearrangements under appropriate conditions.

Rearrangements involving the N-anilino moiety are known in organic chemistry. For instance, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could potentially occur if a suitable electron-withdrawing group is present on the imidazole ring and appropriate reaction conditions are met.

The imidazole ring itself can undergo photochemical rearrangements, leading to an interchange of the ring atoms. Such reactions often proceed through highly strained intermediates and can result in the formation of isomeric imidazole derivatives.

Under certain conditions, N-aryl sulfamates have been shown to undergo rearrangement to para-sulfonyl anilines. While not a direct analogue, this suggests that rearrangements involving migration of a group from the exocyclic nitrogen to the aromatic ring are plausible for derivatives of this compound.

Ring transformation reactions, where the imidazole ring is converted into a different heterocyclic system, are also conceivable, potentially through ring-opening and subsequent recyclization pathways, especially with highly reactive reagents or under energetic conditions.

Insufficient Data for Article Generation on "this compound"

A comprehensive review of available scientific literature reveals a significant lack of published research data for the specific chemical compound This compound . The search did not yield sufficient information to construct a detailed article based on the provided outline, which requires in-depth findings on the compound's applications in advanced interdisciplinary research.

The primary issue encountered is a case of mistaken identity with a structurally similar but distinct molecule, 4-(1H-Imidazol-1-yl)benzoic acid . This related compound, which lacks the critical "amino" (-NH-) linker group specified in the subject compound, is well-documented in studies concerning Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.orgresearchgate.netnih.gov However, this information is not applicable to this compound.

Supramolecular Chemistry and Self-Assembly Processes: There is no available literature detailing its use as a linker ligand in Metal-Organic Frameworks (MOFs) or its exploration in other coordination polymers. researchgate.netrsc.orgresearchgate.net

Design and Synthesis of New Materials: Research on the application of this compound for creating new materials with specific electronic or optical properties could not be found. researchgate.net

Investigation of Biological Activity (In Vitro Studies): No in vitro studies were identified that investigate the enzyme inhibition properties or biochemical pathway modulation by this specific compound. While research exists on the biological activities of other imidazole, triazole, or aminobenzoic acid derivatives, none focus on the requested molecule. nih.govnih.govmdpi.comnih.govresearchgate.netacs.org

Interaction with Phosphodiesterases (PDEs): A targeted search for interactions between this compound and phosphodiesterases yielded no results.

Due to the absence of specific, relevant, and scientifically verified data for this compound, it is not possible to generate an accurate and informative article that adheres to the strict requirements of the provided outline. Proceeding would necessitate substituting information from different compounds, which would be scientifically inaccurate and misleading.

Advanced Applications in Interdisciplinary Scientific Research

Investigation of Biological Activity at the Molecular and Cellular Level (In Vitro Studies)

Enzyme Inhibition and Biochemical Pathway Modulation

Studies of Other Enzyme Systems

Derivatives containing the core imidazole (B134444) and benzoic acid structures have been identified as potent inhibitors of several key enzyme systems, indicating a broad potential for therapeutic intervention.

Research into tri-aryl imidazole-benzene sulfonamide hybrids has shown them to be selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are significant targets in cancer therapy. mdpi.com The inhibition is potent, with some derivatives exhibiting Ki values in the low nanomolar range. Similarly, imidazoline-based analogs have been developed as inhibitors of Trypanosome Alternative Oxidase (TAO), a validated drug target for African trypanosomiasis. acs.org

Furthermore, simpler related structures like 4-amino benzoic acid have been shown to inhibit the monophenolase and diphenolase activities of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov This inhibition was found to be noncompetitive, suggesting the compound binds to a site other than the active site of the enzyme. nih.gov

Enzyme TargetInhibitor Class/CompoundInhibition Constant (Ki) / IC₅₀Inhibition Type
Carbonic Anhydrase IXImidazole-Benzene Sulfonamide Hybrid (5g)7.9 nM-
Carbonic Anhydrase XIIImidazole-Benzene Sulfonamide Hybrid (5g)49.6 nM-
Tyrosinase (monophenolase)4-amino benzoic acidIC₅₀ > 2 mMNoncompetitive
Tyrosinase (diphenolase)4-amino benzoic acidIC₅₀ = 1.6 mMNoncompetitive

Data sourced from studies on structural analogs. mdpi.comnih.gov

Mechanistic Investigations into Antimicrobial Activities (In Vitro)

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. nih.gov In vitro studies on various derivatives of imidazole-containing benzoic acids have demonstrated significant activity against a range of pathogenic microbes, including drug-resistant strains.

One study on 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid revealed good antibacterial activity, with a more pronounced effect on Gram-positive bacteria than Gram-negative species. researchgate.net The bacterium E. coli was found to be resistant to this particular derivative. researchgate.net In another investigation, halogenated pyrazole (B372694) derivatives bearing an imidazole-phenyl-methyl group showed potent inhibitory effects against yeasts like Candida albicans and Cryptococcus neoformans, the Gram-positive bacterium Staphylococcus aureus, and Mycobacterium tuberculosis. nih.gov Dichloro- and trichloro-substituted derivatives were particularly effective. nih.gov

Research has also focused on developing compounds to combat antibiotic resistance. Hydrazone derivatives synthesized from a 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid precursor exhibited excellent activity against methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. nih.gov

E. coliC. albicansC. neoformansS. aureusM. tuberculosisData from in vitro studies on imidazole-benzoic acid derivatives.researchgate.netnih.govnih.gov

Research on Anticancer Activities in Cell Lines (In Vitro Assays)

The imidazole core is integral to numerous anticancer agents, and derivatives of imidazole-containing benzoic acids have been a major focus of oncological research. nih.gov These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and cell cycle arrest.

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, a close analog where a triazole ring replaces imidazole, demonstrated potent cytotoxic activities against human breast (MCF-7) and colon (HCT-116) cancer cell lines. rsc.org The most active compounds in this series exhibited IC₅₀ values between 15.6 and 23.9 µM and were found to induce apoptosis. rsc.org

Another class of derivatives, based on a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine scaffold, was designed as inhibitors of the V600E mutant of the BRAF kinase, a key driver in many melanomas. nih.gov These compounds showed significant inhibitory activity, with IC₅₀ values as low as 0.49 µM. nih.gov Furthermore, screening against the NCI 60 cancer cell line panel revealed broad growth inhibition across multiple cancer types, including non-small cell lung cancer and colon cancer cell lines. nih.gov Other studies on novel 1H-benzo[d]imidazole derivatives identified them as inhibitors of human topoisomerase I, with potent growth inhibition (GI₅₀ values of 0.16 to 3.6 μM) and the ability to cause G2/M phase cell cycle arrest in cancer cells. nih.gov

Data from in vitro assays on various imidazole- and benzimidazole-based structural analogs.rsc.orgnih.govnih.gov

Exploratory Studies in Antiviral and Anti-inflammatory Contexts

The benzimidazole (B57391) scaffold, a fused version of the imidazole ring system, is known to be associated with a wide range of biological activities, including antiviral and anti-inflammatory properties. ijirt.org This suggests that simpler, non-fused imidazole derivatives may also possess similar potential.

Exploratory research has identified specific benzoic acid derivatives as potent antiviral agents. For instance, the compound NC-5, a complex benzoic acid derivative incorporating a triazole ring, demonstrated significant activity against influenza A viruses (H1N1 and H3N2). nih.gov Notably, it was also effective against an oseltamivir-resistant H1N1 strain, with a 50% effective concentration (EC₅₀) of 32.8 μM. The mechanism of action was determined to be the inhibition of viral neuraminidase, which is crucial for the release of new virus particles from infected cells. nih.gov

The broader imidazole scaffold has been highlighted as a "promising medicinal scaffold" in antiviral drug discovery. nih.govsemanticscholar.org Studies have described imidazole-based derivatives that exhibit potent inhibition of the HIV-1 integrase-LEDGF/p75 interaction, with greater than 50% inhibition at a 10 μM concentration. semanticscholar.org While direct studies on the anti-inflammatory properties of 4-(1H-Imidazol-1-ylamino)benzoic acid are not prominent, the known anti-inflammatory roles of many imidazole-containing compounds, such as those that modulate prostaglandin (B15479496) synthesis, suggest this as a plausible area for future investigation.

Data from exploratory in vitro studies on related benzoic acid and imidazole derivatives.nih.govsemanticscholar.org

Corrosion Inhibition Studies

Compounds containing imidazole and benzoic acid functionalities have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their efficacy is attributed to the presence of heteroatoms (nitrogen, oxygen) and aromatic rings, which facilitate adsorption onto the metal surface, creating a protective barrier against corrosive agents.

Studies involving 4-aminobenzoic acid, a structural precursor, have shown its derivatives to be highly effective. researchgate.net Schiff bases derived from 4-aminobenzoic acid achieved a corrosion inhibition efficiency of up to 97.0% for mild steel in 1 M HCl at a concentration of 1.0 mM. researchgate.net The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. The thermodynamic data suggested that the inhibition mechanism involves both physical (electrostatic) and chemical (coordinative bonding) adsorption. researchgate.net

Similarly, complexes based on imidazoline (B1206853), a reduced form of imidazole, have been shown to be effective corrosion inhibitors in CO₂-saturated brine solutions, which are relevant to the oil and gas industry. researchgate.net The nitrogen atoms in the imidazoline ring are believed to chemisorb onto the metal surface, forming a durable protective film. researchgate.net These findings underscore the potential of the this compound structure to function as an effective corrosion inhibitor due to the combined presence of the electron-rich imidazole ring and the carboxyl group of the benzoic acid, both of which can strongly interact with metal surfaces.

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-Imidazol-1-ylamino)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Condensation Reactions : Coupling imidazole derivatives with benzoic acid precursors using catalysts like HCl or hydrazine hydrate. For example, α-ketoglutaric acid and imidazole derivatives react under acidic conditions to form intermediates .

Functional Group Modifications : Introducing amino groups via nucleophilic substitution or amination. Temperature (80–120°C) and solvent polarity (e.g., DMF, ethanol) critically affect reaction efficiency. Prolonged heating may degrade sensitive functional groups, reducing yield .

Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires balancing reaction time and temperature to minimize side products like unreacted imidazole or oxidized byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • 1H/13C-NMR :
    • 1H-NMR : Focus on imidazole proton signals (δ 7.5–8.5 ppm) and aromatic benzoic acid protons (δ 6.8–7.9 ppm). Amino group protons (δ 5.0–6.0 ppm) may appear broad due to hydrogen bonding .
    • 13C-NMR : Carboxylic acid carbon (δ ~170 ppm) and imidazole carbons (δ 120–140 ppm) confirm structural integrity .
  • IR Spectroscopy :
    • Stretching vibrations for -COOH (2500–3000 cm⁻¹, broad O-H; ~1680 cm⁻¹, C=O) and imidazole C=N (1600–1500 cm⁻¹) .
  • Mass Spectrometry :
    • Molecular ion peaks ([M+H]+) should match the molecular weight (e.g., ~261 g/mol for C10H9N3O2). Fragmentation patterns reveal loss of CO2 (m/z ~44) from the carboxylic acid group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to determine the molecular structure of this compound derivatives, and what challenges arise during refinement?

Methodological Answer:

  • Crystallization : Use slow evaporation from DMSO/water mixtures to grow high-quality crystals. Avoid solvents with high volatility, which may trap lattice impurities .
  • Data Collection :
    • Collect high-resolution data (θmax > 25°) at low temperature (100 K) to reduce thermal motion artifacts. Synchrotron radiation improves weak diffraction for low-symmetry crystals .
  • Refinement Challenges :
    • Disorder : Imidazole rings may exhibit rotational disorder. Use SHELXL’s PART instruction to model split positions .
    • Hydrogen Bonding : Carboxylic acid protons often form dimers. Restrain O-H···O distances (2.6–2.8 Å) during refinement to avoid overfitting .

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps. Compare with UV-Vis spectra (λmax ~270–300 nm for π→π* transitions) .
    • Polar Surface Area (PSA) : Predicts bioavailability (e.g., PSA < 140 Ų correlates with oral absorption). Experimental PSA from chromatographic retention times (e.g., HPLC with C18 columns) validates computational models .
  • Molecular Dynamics (MD) :
    • Simulate solvation in water/DMSO to assess stability. Compare with experimental solubility data (e.g., logP ~1.2–1.5 indicates moderate hydrophilicity) .

Q. How should researchers address contradictions between theoretical predictions and experimental results in the physicochemical properties of this compound?

Methodological Answer:

  • Case Study: Lipinski’s Rule Violations
    • Issue : Some derivatives exceed hydrogen bond acceptor limits (e.g., 4e, 4f in have >10 acceptors).
    • Resolution :

Re-evaluate Protonation States : Carboxylic acid groups may deprotonate at physiological pH, reducing H-bond acceptors.

Experimental Validation : Perform permeability assays (e.g., Caco-2 cells) to confirm bioavailability despite computational alerts .

  • Crystallographic vs. Computational Geometry :
    • Adjust DFT torsion angles to match SC-XRD dihedral angles (e.g., imidazole-benzoic acid plane ~15° deviation). Use constrained optimizations to account for crystal packing forces .

Q. What strategies are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound complexes?

Methodological Answer:

  • SC-XRD Analysis :
    • Identify O-H···N hydrogen bonds between carboxylic acid and imidazole (distance ~2.7 Å). Use Mercury software to visualize π-π interactions (centroid distances < 4.0 Å) .
  • Thermogravimetric Analysis (TGA) :
    • Dehydration events (30–150°C) correlate with loss of hydrogen-bonded water molecules. Compare with DSC endotherms to confirm stability .
  • IR Temperature Studies :
    • Monitor O-H stretching shifts (Δν > 100 cm⁻¹) upon heating to probe hydrogen bond strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.